![molecular formula C8H10ClNO B13221256 [4-(Aminomethyl)-2-chlorophenyl]methanol](/img/structure/B13221256.png)
[4-(Aminomethyl)-2-chlorophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Aminomethyl)-2-chlorophenyl]methanol: is a chemical compound with the molecular formula C8H10ClNO It is a white to off-white solid that is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 4-(Aminomethyl)-2-chlorobenzaldehyde: One common method involves the reduction of 4-(aminomethyl)-2-chlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in methanol.
Hydrogenation of 4-(Aminomethyl)-2-chlorobenzonitrile: Another method involves the hydrogenation of 4-(aminomethyl)-2-chlorobenzonitrile in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods: Industrial production of [4-(Aminomethyl)-2-chlorophenyl]methanol typically involves large-scale hydrogenation processes using high-pressure hydrogen gas and efficient catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Aminomethyl)-2-chlorophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Major Products Formed:
Oxidation: 4-(Aminomethyl)-2-chlorobenzaldehyde, 4-(Aminomethyl)-2-chlorobenzoic acid.
Reduction: Various substituted amines.
Substitution: Halogenated derivatives, amine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: [4-(Aminomethyl)-2-chlorophenyl]methanol is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Development: It serves as a precursor in the synthesis of drugs and therapeutic agents, particularly those targeting neurological and inflammatory conditions.
Industry:
Mechanism of Action
The mechanism of action of [4-(Aminomethyl)-2-chlorophenyl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
[4-(Aminomethyl)phenyl]methanol: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.
[4-(Aminomethyl)-2-methylphenyl]methanol: Contains a methyl group instead of a chlorine atom, leading to variations in chemical properties and uses.
Uniqueness:
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
[4-(aminomethyl)-2-chlorophenyl]methanol |
InChI |
InChI=1S/C8H10ClNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,4-5,10H2 |
InChI Key |
RDCGGTCJKUGLCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


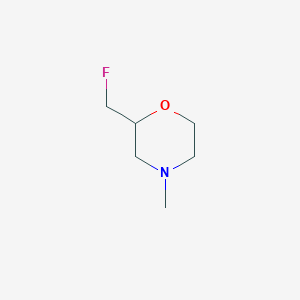
![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)

![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)


![2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13221206.png)
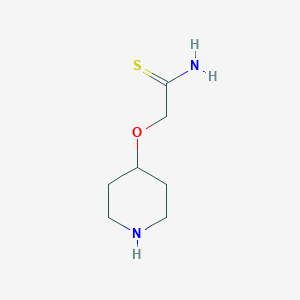
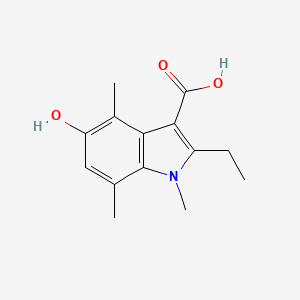
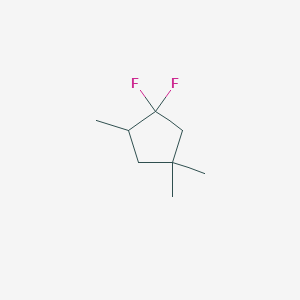
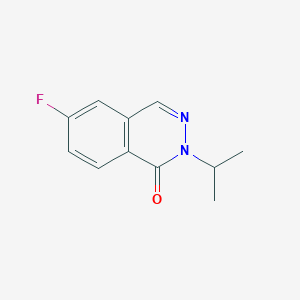
![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)
![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)
